Cas no 86-21-5 (Pheniramine)

Pheniramine structure
Pheniramine structure
Product Name:Pheniramine
Numero CAS:86-21-5
MF:C16H20N2
MW:240.343403816223
CID:34370
PubChem ID:4761
Update Time:2025-11-01

Pheniramine Proprietà chimiche e fisiche

Nomi e identificatori

    • Pheniramine
    • 1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane
    • 2-(3-Dimethylamino-1-phenylpropyl)pyridine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine
    • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
    • Pheniramine solution
    • Avil
    • Feniramine
    • Histapyridamine
    • Metron
    • N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine
    • Propheniramine
    • Prophenpyridamine
    • Pyriton
    • Trimeton
    • Tripoton
    • SY246337
    • Prestwick2_000059
    • EINECS 201-656-2
    • N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine
    • UNII-134FM9ZZ6M
    • SPBio_001274
    • 2-(.ALPHA.-(2-DIMETHYLAMINOETHYL)BENZYL)PYRIDINE
    • Feniramina [INN-Spanish]
    • NSC-47965
    • IDI1_000235
    • KBio2_006691
    • NCGC00015831-12
    • BRD-A23072235-050-05-2
    • AB00053521_19
    • SCHEMBL4796
    • 86-21-5
    • LS-1852
    • BSPBio_002380
    • KBio3_001600
    • Lopac0_000981
    • 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-
    • DivK1c_000235
    • FT-0603298
    • CHEMBL1193
    • SBI-0050954.P004
    • WLN: T6NJ BYR&2N1&1
    • AB00053521_18
    • NCGC00015831-03
    • 2-Pyridinepropanamine,N-dimethyl-.gamma.-phenyl-
    • PHENIRAMINE [INN]
    • A900022
    • BRD-A23072235-050-09-4
    • KBioGR_001311
    • KBio1_000235
    • KBio2_004123
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-
    • KBio2_001555
    • Pheniramine [INN:BAN]
    • Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Prophenpyridamine; Pyriton
    • CCG-205061
    • EN300-18563895
    • IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • 1-PHENYL-1-(2-PYRIDYL)-3-DI-METHYLAMINOPROPANE
    • Spectrum_001075
    • Q656259
    • DTXSID0023454
    • Spectrum5_001028
    • dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
    • Dexchlorpheniramine Maleate EP Impurity A
    • 2-[.alpha.-(2-Dimethylaminoethyl)benzyl]pyridine
    • Prestwick0_000059
    • (+/-)-PHENIRAMINE
    • SPBio_002138
    • Prestwick3_000059
    • Oprea1_875595
    • NCGC00162306-01
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylanine
    • N,N-Dimethyl-gamma-phenyl-2-pyridinepropanamine
    • Avil (TN)
    • BRN 0192445
    • N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
    • STL329242
    • 2-(alpha-(2-Dimethylaminoethyl)benzyl)pyridine
    • Inhiston (Salt/Mix)
    • Pheniramine 1.0 mg/ml in Methanol
    • BPBio1_000239
    • 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
    • Prestwick1_000059
    • AKOS022110089
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylamine
    • 2-[alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • AB00053521
    • CHEBI:91591
    • KBioSS_001555
    • 2-[.alpha.-[2-(Dimethylamino)ethyl]benzyl]pyridine
    • PHENIRAMINE [VANDF]
    • NCGC00015831-07
    • p-Aminosalicylsaures salz
    • NINDS_000235
    • Pheniramine (INN)
    • BDBM50017656
    • Spectrum4_000966
    • NCGC00015831-02
    • 2122800-15-9
    • N,N-DIMETHYL-.GAMMA.-PHENYL-2-PYRIDINEPROPANAMINE
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine #
    • PHENIRAMINE [MART.]
    • NSC47965
    • pheniramin-
    • Dimethyl-(3-phenyl-3-pyridin-2-yl-propyl)-amine
    • Pheniraminum
    • NSC 47965
    • Feniramina
    • CS-O-11352
    • Pheniramine Bimaleate
    • DB01620
    • Dimethyl(3-phenyl-3-(2-pyridyl)propyl)amine
    • 155683-10-6
    • PM 241 (Salt/Mix)
    • D08355
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)-
    • D04OBB
    • NCI-C60695
    • Metron (Salt/Mix)
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-(9CI)
    • PHENIRAMINE [MI]
    • Pyridine, 2-[.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • 5-22-10-00487 (Beilstein Handbook Reference)
    • PHENIRAMINE [WHO-DD]
    • MFCD31699964
    • SDCCGSBI-0050954.P005
    • Spectrum3_000760
    • 134FM9ZZ6M
    • Pheniraminum [INN-Latin]
    • Spectrum2_001277
    • PHENIRAMINE (SEE ALSO PHENIRAMINE MALEATE 132-20-7)
    • Brompheniramine Maleate Imp. C (EP); Brompheniramine Imp. C (EP); (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine; Pheniramine; Brompheniramine Maleate Impurity C; Brompheniramine Impurity C
    • GTPL7267
    • Pyridine, 2[alpha-(2-dimethylaminoethyl)benzyl]
    • BSPBio_000217
    • N,N-Dimethyl-γ-phenyl-2-pyridinepropanamine (ACI)
    • Pyridine, 2-[α-[2-(dimethylamino)ethyl]benzyl]- (8CI)
    • (±)-Pheniramine
    • 2-[α-(2-Dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D010632
    • LS-14507
    • pyridine, 2-(alpha-(2-dimethylaminoethyl)benzyl)-
    • BRD-A23072235-050-17-7
    • BRD-A23072235-050-18-5
    • NS00000468
    • DB-056919
    • MDL: MFCD00865659
    • Inchi: 1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
    • Chiave InChI: IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • Sorrisi: N1C(C(CCN(C)C)C2C=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 240.16300
  • Massa monoisotopica: 240.162649
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 221
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 16.1

Proprietà sperimentali

  • Densità: 1.0081
  • Punto di fusione: [107]
  • Punto di ebollizione: bp13 181°; bp2 142°; bp0.5 135°
  • Punto di infiammabilità: Gradi Fahrenheit:48,2°F
    Gradi Celsius:9°C
  • Indice di rifrazione: nD25 1.5519 to 1.5521
  • PSA: 16.13000
  • LogP: 3.16520
  • Colore/forma: 1.0 mg/mL in methanol

Pheniramine Informazioni sulla sicurezza

Pheniramine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Pheniramine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
440.99 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5
1ml
¥540.12 2023-04-28
TRC
P297195-25mg
Pheniramine
86-21-5
25mg
$ 173.00 2023-09-06
TRC
P297195-100mg
Pheniramine
86-21-5
100mg
$ 517.00 2023-09-06
TRC
P297195-250mg
Pheniramine
86-21-5
250mg
$ 1023.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
86-21-5
1ML
¥540.12 2023-01-17
Enamine
EN300-18563895-0.05g
dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
86-21-5
0.05g
$2755.0 2023-09-18

Pheniramine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl… Solvents: Toluene ;  rt
1.2 Reagents: Hydrogen ;  24 h, 60 bar, 125 °C; 125 °C → rt
Riferimento
Hydroaminomethylation with novel rhodium-carbene complexes: an efficient catalytic approach to pharmaceuticals
Ahmed, Moballigh; et al, Chemistry - A European Journal, 2007, 13(5), 1594-1601

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes
Dean, William M.; et al, Angewandte Chemie, 2016, 55(34), 10013-10016

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: 2489222-42-4 (solid solution with triflate analog) Solvents: Acetonitrile ;  6 h, rt
Riferimento
Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis
Quan, Yangjian ; et al, Journal of the American Chemical Society, 2020, 142(19), 8602-8607

Metodo di produzione 4

Condizioni di reazione
Riferimento
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium 4-chlorobenzenesulfonate ,  Ammonium chloride Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethanol ,  Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Potassium methoxide ;  1 h, 25 °C
1.3 Reagents: Water
2.1 -
Riferimento
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Dichloromethane ;  rt
Riferimento
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
Riferimento
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Riferimento
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Riferimento
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Benzene
Riferimento
Aminopropane derivatives
, Germany, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Dichloromethane ;  rt
Riferimento
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2056267-38-8 ;  48 h, 140 °C
Riferimento
Direct Synthesis of N,N-Dimethylated and β-Methyl N,N-Dimethylated Amines from Nitriles Using Methanol: Experimental and Computational Studies
Paul, Bhaskar; et al, ACS Catalysis, 2018, 8(4), 2890-2896

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum
Riferimento
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.3 -78 °C; -78 °C → rt; 24 h, rt
1.4 Solvents: Water
2.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Riferimento
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Riferimento
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Pheniramine Raw materials

Pheniramine Preparation Products

Pheniramine Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86-21-5)Pheniramine
Numero d'ordine:LE15848
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:13
Prezzo ($):discuss personally
Email:18501500038@163.com
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
Numero d'ordine:0176
Stato delle scorte:in Stock
Quantità:100mg;500mg;1g
Purezza:98%min
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 21 August 2025 16:52
Prezzo ($):
Email:sales@shochem.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-21-5)Pheniramine
LE15848
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
SHOCHEM(SHANGHAI) CO.,lTD
(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
0176
Purezza:98%min
Quantità:100mg;500mg;1g
Prezzo ($):Inchiesta
Email